Cgp 31358 - 125652-47-3

Cgp 31358

Catalog Number: EVT-263804
CAS Number: 125652-47-3
Molecular Formula: C19H19ClN4O2
Molecular Weight: 370.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CGP 31358 is a new chemical entity with a novel mechanism of action at the NMDA receptor, and as such may form a tool for understanding the molecular pharmacology of this receptor-channel complex. It binds to a site on the NMDA receptor that is coupled to both the transmitter recognition site and the channel domain.
Source and Classification

CGP 31358 is classified under the category of heterocyclic compounds with nitrogen atoms in the ring structure. Its molecular formula is C18H24ClNO3C_{18}H_{24}ClNO_3 and it is often studied for its pharmacological properties related to neurotransmitter modulation. The compound is sourced from various chemical databases, including PubChem and BenchChem, which provide detailed descriptions and data on its synthesis, properties, and applications .

Synthesis Analysis

The synthesis of CGP 31358 typically involves multi-step organic reactions that can be derived from simpler precursors. One common method includes the use of specific alkaloids as starting materials. The formation of the methylenedioxy bridge in the molecular structure is often catalyzed by enzymes such as cytochrome P450 enzymes, which exhibit high regiospecificity for the substrate involved.

Relevant Technical Details

  • Synthetic Route: The synthesis can involve several reaction steps, including alkylation and oxidation processes.
  • Reaction Conditions: Optimal conditions often require controlled temperatures and pressures to maximize yield and purity.
  • Biotechnological Methods: There is potential for industrial production using genetically engineered microorganisms to enhance yields through synthetic biology approaches.
Molecular Structure Analysis

CGP 31358 has a complex molecular structure characterized by a decahydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin framework.

Structural Features

  • Molecular Geometry: The compound exhibits a three-dimensional conformation that is crucial for its interaction with biological targets.
  • Functional Groups: Key functional groups include methylenedioxy and hydroxy groups that contribute to its pharmacological activity.
  • Isomerism: The compound may exist in multiple stereoisomeric forms, which can affect its biological activity and potency .
Chemical Reactions Analysis

CGP 31358 participates in various chemical reactions primarily involving its interactions with neurotransmitter receptors.

Key Reactions

  • Receptor Binding: The primary reaction of interest involves binding to the N-Methyl-D-Aspartate receptor, where it acts as an antagonist.
  • Metabolic Pathways: Understanding the metabolic pathways involving CGP 31358 can provide insights into its pharmacokinetics and potential side effects.

Technical Parameters

  • Binding Affinity: Studies indicate that CGP 31358 exhibits significant binding affinity to the receptor sites it targets, which is essential for its efficacy as a therapeutic agent .
Mechanism of Action

The mechanism of action of CGP 31358 primarily revolves around its antagonistic effects on the N-Methyl-D-Aspartate receptor.

Detailed Description

  • Receptor Interaction: CGP 31358 binds to a specific site on the receptor that modulates neurotransmitter activity. This binding inhibits excitatory neurotransmission mediated by glutamate.
  • Physiological Effects: By blocking this receptor, CGP 31358 can reduce neuronal excitability, making it potentially effective in treating conditions like epilepsy and neuropathic pain.

Relevant Data

Research has shown that CGP 31358 can effectively alter synaptic transmission in experimental models, supporting its role as a therapeutic agent .

Physical and Chemical Properties Analysis

CGP 31358 exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Analytical Techniques

Techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to characterize CGP 31358's purity and structural integrity .

Applications

CGP 31358 has several scientific applications primarily related to neuroscience and pharmacology.

Future Directions

Ongoing research aims to further elucidate its mechanisms of action and explore additional therapeutic applications beyond pain management .

Introduction to CGP 31358 in NMDA Receptor Research

Contextualizing CGP 31358 Within Glutamatergic Neurotransmission Studies

Glutamate, the primary excitatory neurotransmitter in mammals, activates ionotropic NMDA receptors to regulate calcium influx and synaptic signaling. These receptors are heteromeric complexes comprising glycine-binding GluN1 subunits and glutamate-binding GluN2 subunits. The receptor's functionality depends on dual agonist binding (glutamate and glycine) and relief of magnesium blockade upon membrane depolarization [7] [9]. Dysregulation of NMDA receptors underpins neuropathological processes, including excitotoxicity in Parkinson’s disease and stroke, highlighting the need for targeted modulators [7].

CGP 31358 distinguishes itself by binding to a novel allosteric site on the NMDA receptor complex. This site is coupled to both the transmitter recognition site and the ion channel domain, enabling bidirectional modulation of receptor activity. Key characteristics include:

  • Receptor Subtype Selectivity: Inhibits binding of both L-[³H]glutamate (competitive at the glutamate recognition site) and [³H]MK-801 (non-competitive within the ion channel) in rat brain synaptic membranes [1] [2].
  • Glycine Insensitivity: Unlike other NMDA modulators (e.g., ifenprodil), it exhibits no activity at the strychnine-insensitive glycine-binding site [2] [6].
  • Functional Coupling: Saturation and Hill analyses confirm that its binding site is distinct from those of tricyclic antidepressants and ifenprodil, suggesting a unique pharmacological niche [2] [4].

Table 1: Neurotransmitter Systems Modulated by NMDA Receptor Subunits

Receptor DomainEndogenous LigandSynthetic ModulatorsCGP 31358 Activity
Glutamate recognition siteGlutamateAPV, CPPInhibits L-[³H]glutamate binding
Channel pore domain-MK-801, phencyclidineInhibits [³H]MK-801 binding
Glycine co-agonist siteGlycineDCKA, 7-CKANo effect
Polyamine siteSpermineIfenprodilNo effect

This pharmacodynamic profile positions CGP 31358 as a tool for dissecting conformational states of the NMDA receptor during gating and desensitization [1] [9].

Historical Development and Discovery of CGP 31358 as a Novel NMDA Receptor Modulator

CGP 31358 emerged from systematic efforts to develop anticonvulsants targeting excitatory neurotransmission. Initial studies in the late 1980s characterized its chemical structure as a triazole derivative (molecular weight: 370.83 g/mol; CAS: 125652-47-3) and evaluated its receptor interactions using radioligand displacement assays [4] [6].

Key Research Milestones:

  • Binding Studies: Baud et al. (1989) demonstrated that CGP 31358 inhibited L-[³H]glutamate and [³H]MK-801 binding in rat brain membranes with IC₅₀ values in the low micromolar range. Hill coefficients >1.0 suggested positive cooperativity, implying allosteric modulation [1] [2].
  • Anticonvulsant Efficacy: In vivo studies in mice revealed dose-dependent suppression of seizure activity, linking NMDA receptor antagonism to therapeutic potential [2].
  • Site Differentiation: Competitive binding assays against tricyclic antidepressants (e.g., imipramine) and ifenprodil confirmed no overlap with their respective sites, establishing mechanistic novelty [2] [6].

Table 2: Binding Affinities of CGP 31358 at the NMDA Receptor Complex

Radioligand TargetCGP 31358 InhibitionHill CoefficientProposed Mechanism
L-[³H]Glutamate siteYes1.4–1.7Allosteric suppression of agonist affinity
[³H]MK-801 channel siteYes1.2–1.5Stabilization of closed-channel state
[³H]Glycine siteNo-No interaction

The compound’s designation as a "new chemical entity" underscored its value in mapping receptor topology. Subsequent derivatives (e.g., CGP 37849) retained NMDA affinity but exhibited improved oral bioavailability, validating the triazole scaffold for neuropharmacological development [2] [6].

Properties

CAS Number

125652-47-3

Product Name

Cgp 31358

IUPAC Name

1-[4-[2-(4-chlorophenyl)propan-2-yl]-2-methoxyphenyl]-1,2,4-triazole-3-carboxamide

Molecular Formula

C19H19ClN4O2

Molecular Weight

370.8 g/mol

InChI

InChI=1S/C19H19ClN4O2/c1-19(2,12-4-7-14(20)8-5-12)13-6-9-15(16(10-13)26-3)24-11-22-18(23-24)17(21)25/h4-11H,1-3H3,(H2,21,25)

InChI Key

STTFFDLZKCMBQO-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)Cl)C2=CC(=C(C=C2)N3C=NC(=N3)C(=O)N)OC

Solubility

Soluble in DMSO, not in water

Synonyms

1-(4-(4-chloro-alpha,alpha-dimethylbenzyl)-2-methoxyphenyl)-1,2,4-triazole-3-carboxamide
CGP 31358
CGP-31358

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Cl)C2=CC(=C(C=C2)N3C=NC(=N3)C(=O)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.